molecular formula C7H8BrN B107869 3-Bromo-2,5-dimethylpyridine CAS No. 17117-19-0

3-Bromo-2,5-dimethylpyridine

Cat. No. B107869
CAS RN: 17117-19-0
M. Wt: 186.05 g/mol
InChI Key: WQLGCLUHWCNWCG-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN . It is used as a laboratory chemical .


Synthesis Analysis

The synthesis of 3-Bromo-2,5-dimethylpyridine involves bromination reactions. A study reported an efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide, which is a key intermediate in the synthesis of rupatadine . The synthesis used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-dimethylpyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The reaction is initiated by free radicals, and the activation energy of bromination of MPE was found to be 37.02 kJ mol –1 .


Physical And Chemical Properties Analysis

3-Bromo-2,5-dimethylpyridine has a molecular weight of 186.05 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Molecular Structure Analysis

The molecular structures of “3-Bromo-2,5-dimethylpyridine” have been optimized using both DFT and HF methods . This allows for a deeper understanding of the compound’s properties and potential applications .

Spectral Analysis

Spectral analysis of “3-Bromo-2,5-dimethylpyridine” has been conducted using the time-dependent density functional theory (TD-DFT) approach . This provides valuable insights into the compound’s electronic structure .

Molecular Docking Studies

“3-Bromo-2,5-dimethylpyridine” has been studied as a potential bromodomain inhibitor . Molecular docking studies provide insights into how the compound interacts with biological targets .

Physicochemical Studies

Physicochemical studies of “3-Bromo-2,5-dimethylpyridine” have been conducted, revealing correlations between thermodynamic functions and temperature . This information is crucial for understanding the compound’s behavior under different conditions .

Non-Covalent Interactions Analysis

The reduced density gradient (RDG) analysis has been performed to describe the non-covalent interactions of "3-Bromo-2,5-dimethylpyridine" . This analysis provides valuable insights into the compound’s potential interactions with other molecules .

Safety and Hazards

The safety data sheet for a similar compound, 6-Bromo-2,4-dimethylpyridine-3-boronic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 3-Bromo-2,5-dimethylpyridine.

properties

IUPAC Name

3-bromo-2,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLGCLUHWCNWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554058
Record name 3-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17117-19-0
Record name 3-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Bromo-2,5-dimethylpyridine react with potassium amide in liquid ammonia?

A1: According to the research "Hetarynes. Part XV: N-oxides of 2,3- and 3,4-pyridyne" [], the N-oxide of 3-Bromo-2,5-dimethylpyridine, when treated with potassium amide in liquid ammonia, undergoes an amination reaction. Unlike most 3-bromopyridine N-oxides that primarily react via 2,3-pyridyne-N-oxides, this specific compound reacts partially through the formation of both 2,3-pyridyne-N-oxides and 3,4-pyridyne-N-oxides as intermediates []. This difference in reactivity highlights the influence of the methyl substituents on the reaction pathway. The resulting product is a mixture of amino-substituted pyridine derivatives.

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